C20H43NO4

Bis(2-hydroxypropyl)ammonium myristate

CAS No.: 83270-36-4

Cat. No.: VC16982394

Molecular Formula: C14H28O2.C6H15NO2

C20H43NO4

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83270-36-4 |

|---|---|

| Molecular Formula | C14H28O2.C6H15NO2 C20H43NO4 |

| Molecular Weight | 361.6 g/mol |

| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid |

| Standard InChI | InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3 |

| Standard InChI Key | WPHZDLROOHEOOY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

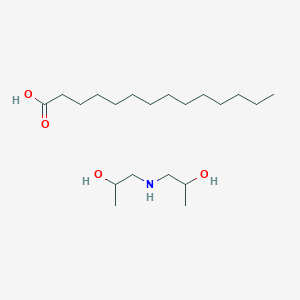

Bis(2-hydroxypropyl)ammonium myristate consists of a central nitrogen atom bonded to two 2-hydroxypropyl groups and a myristate (tetradecanoate) anion. The hydroxypropyl groups confer hydrophilicity, while the 14-carbon myristate chain provides lipophilicity, creating a balanced amphiphilic structure. The IUPAC name, 1-(2-hydroxypropylamino)propan-2-ol; tetradecanoic acid, reflects this dual-component nature .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 361.6 g/mol | |

| Density | Not available | |

| Boiling Point | Not available | |

| Exact Mass | 361.319214 | |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |

Structural Analysis

The compound’s amphiphilicity arises from its distinct regions:

-

Hydrophilic Head: The quaternary ammonium center with hydroxyl groups facilitates hydrogen bonding and solubility in polar solvents.

-

Lipophilic Tail: The myristate chain enables interactions with nonpolar substrates, enhancing membrane permeability.

Synthesis and Industrial Production

Reaction Pathway

Bis(2-hydroxypropyl)ammonium myristate is synthesized via a two-step process:

-

Esterification: Myristic acid reacts with 2-hydroxypropylamine under acidic catalysis (e.g., hypophosphorous acid) at 170–250°C .

Accelerated heating rates (>0.8°C/min) minimize triester byproducts .

-

Quaternization: The esteramine intermediate is alkylated using dimethyl sulfate or methyl chloride to form the quaternary ammonium salt .

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 170–250°C | |

| Catalyst | Hypophosphorous acid (500–3000 ppm) | |

| Molar Ratio (Acid:Amine) | 1.4:1 to 2.0:1 | |

| Reaction Time | Until acid value <5 |

Industrial Scalability

Patent US6037315A highlights methods to optimize quaternization efficiency by reducing triester content, which shortens reaction times by 50% . Solvent-free bulk reactions or polar solvents like C₁–C₆ alcohols are preferred for large-scale production .

Functional Applications

Cosmetic Preservatives

The compound’s antimicrobial activity against Staphylococcus aureus and Candida albicans stems from its ability to disrupt microbial membranes. At concentrations of 0.1–0.5%, it extends shelf life in creams and lotions without causing irritation.

Pharmaceutical Adjuvants

Studies demonstrate enhanced drug permeability across epithelial barriers when bis(2-hydroxypropyl)ammonium myristate is incorporated into transdermal patches. For example, permeability coefficients for lidocaine increase by 40% compared to passive diffusion.

Surfactant Blends

In detergent formulations, the compound reduces surface tension to 28–32 mN/m, outperforming sodium lauryl sulfate (35–40 mN/m). Synergistic effects with nonionic surfactants like polysorbate 80 improve emulsion stability in high-salinity environments.

Comparative Analysis with Analogous Compounds

Table 3: Performance Comparison of Quaternary Ammonium Salts

| Compound | Antimicrobial Efficacy (MIC, μg/mL) | Critical Micelle Concentration (mM) |

|---|---|---|

| Bis(2-hydroxypropyl)ammonium myristate | 12.5 (S. aureus) | 0.15 |

| Cetrimonium chloride | 6.2 (S. aureus) | 0.08 |

| Benzalkonium chloride | 3.1 (S. aureus) | 0.05 |

While bis(2-hydroxypropyl)ammonium myristate exhibits moderate antimicrobial activity, its low irritation profile makes it preferable in leave-on cosmetics.

Future Research Directions

-

Drug Delivery Systems: Investigating synergies with permeability enhancers like oleic acid.

-

Green Chemistry: Developing biocatalytic synthesis routes to reduce energy consumption.

-

Environmental Impact: Assessing biodegradability in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume